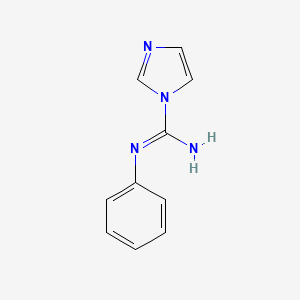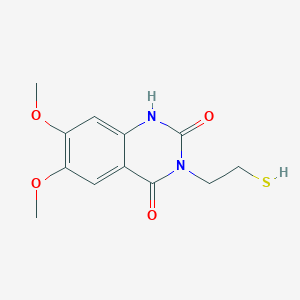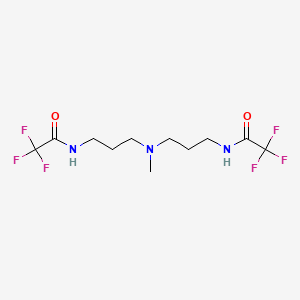
1H-Imidazole-1-carboximidamide, N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-1-carboximidamide, N-phenyl-: is a heterocyclic compound with the following chemical formula:
C9H8N2
. It features an imidazole ring substituted with a phenyl group. Imidazoles are essential structural motifs found in various functional molecules, playing crucial roles in pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .Métodos De Preparación
Synthetic Routes: One notable method for synthesizing imidazoles involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Reaction Conditions: The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic/saturated heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research in this area continues to evolve.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole-1-carboximidamide, N-phenyl-, like other imidazoles, undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents such as peracids or metal oxides.
Reduction: Reducing agents like hydrazine or metal hydrides.
Substitution: Nucleophilic substitution using appropriate reagents (e.g., alkyl halides).
Major Products: The specific products formed depend on the reaction conditions and substituents. For instance, oxidation may yield N-phenyl-1H-imidazole-1-carboxamide.
Aplicaciones Científicas De Investigación
1H-Imidazole-1-carboximidamide, N-phenyl-, finds applications in:
Medicine: As potential drug candidates due to its heterocyclic scaffold.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While no direct analogs were found for this specific compound, it shares similarities with other N-phenyl-substituted imidazoles
Propiedades
Número CAS |
123564-74-9 |
|---|---|
Fórmula molecular |
C10H10N4 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N'-phenylimidazole-1-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(14-7-6-12-8-14)13-9-4-2-1-3-5-9/h1-8H,(H2,11,13) |
Clave InChI |
LOGIHLVWNGAXQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(N)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)







